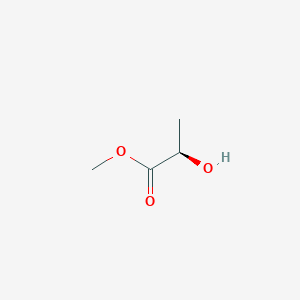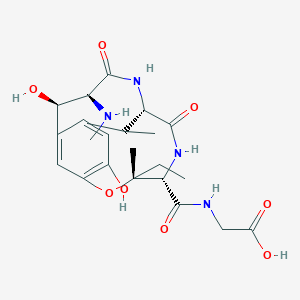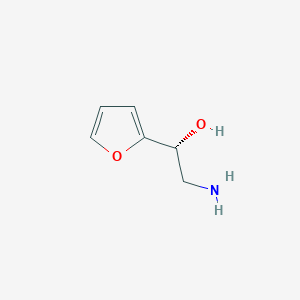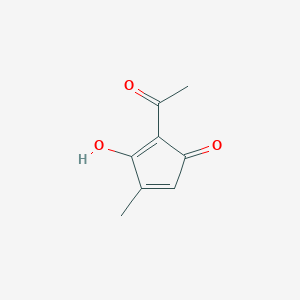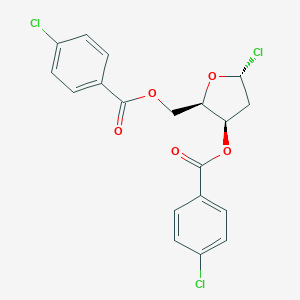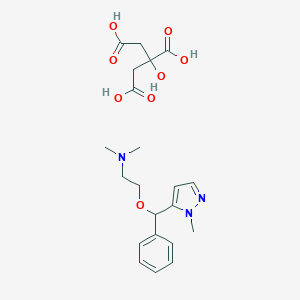
1,3-二丙基脲
描述
1,3-Dipropylurea is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 g/mol . The IUPAC name for this compound is 1,3-dipropylurea . It is also known by other names such as N,N’-Dipropylurea and Urea, N,N’-dipropyl- .
Molecular Structure Analysis
The molecular structure of 1,3-Dipropylurea consists of a urea group (NH2-CO-NH2) with two propyl groups (CH2-CH2-CH3) attached to the nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) .
Physical And Chemical Properties Analysis
1,3-Dipropylurea has a molecular weight of 144.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the molecule are both 144.126263138 g/mol . The topological polar surface area of the molecule is 41.1 Ų .
科学研究应用
医药
1,3-二丙基脲在医药领域具有潜在应用,特别是在药代动力学和药物制剂方面。 它可作为分析测试中的对照标准,以确保药品的质量和一致性 .
农业
在农业中,可以探索1,3-二丙基脲在农用化学品合成中的作用。 其特性可能使其能够与其他化合物相互作用,以提高杀虫剂或肥料的有效性 .
材料科学
该化合物在材料科学中具有重要意义,特别是在新型聚合材料的开发中。 它可以参与具有特定性能的聚合物的合成,或用作研究聚合物行为的模型化合物 .
环境科学
1,3-二丙基脲可能在环境科学中有所应用,例如在从废弃物中生物制造增值材料中。 它还可以发挥作用,开发废物管理的可持续流程 .
生物化学
在生物化学中,1,3-二丙基脲可用于酶促反应,以及作为研究代谢途径的组成部分。 它可以作为酶促测定中的底物或抑制剂,以了解生物化学过程 .
化学工程
该化合物在化学工程中的作用可能包括工艺优化和新型合成方法的开发。 它可能用于反应器的设计或作为催化体系的一部分,以提高效率和产量 .
分析化学
1,3-二丙基脲在分析化学中很有价值,因为它可用于色谱方法,如HPLC。 它可用于校准仪器、验证方法或作为定量物质的标准 .
作用机制
Mode of Action
The exact mode of action of 1,3-Dipropylurea is not well-understood. As a urea derivative, it may interact with its targets through hydrogen bonding and other non-covalent interactions. These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Dipropylurea is limited. The compound’s lipophilicity (LogP = 1.13) suggests that it may readily cross biological membranes .
Result of Action
Given its potential interactions with various biological targets, it may have diverse effects on cellular processes .
Action Environment
The action, efficacy, and stability of 1,3-Dipropylurea may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could potentially influence its interactions with its targets .
安全和危害
When handling 1,3-Dipropylurea, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
属性
IUPAC Name |
1,3-dipropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHORBWDEKTQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211369 | |
| Record name | 1,3-Dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623-95-0 | |
| Record name | N,N′-Dipropylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dipropylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,3-dialkylureas, including 1,3-Dipropylurea, influence their reactivity with nitrous acid?
A1: Research suggests that the size of the alkyl substituents on the 1,3-dialkylurea molecule significantly impacts its reactivity with nitrous acid []. Specifically, larger alkyl groups create steric hindrance, hindering the approach of the nitrosating agent and slowing down the reaction rate. The study observed the following reactivity order for different 1,3-dialkylureas: 1,3-dimethylurea (DMU) ≫ 1,3-diethylurea (DEU) > 1,3-dipropylurea (DPU) > 1,3-diallylurea (DAU). This order directly correlates with the increasing steric bulk of the alkyl groups, highlighting the role of steric hindrance in the rate-determining step of the nitrosation reaction [].
Q2: Can you elaborate on the analytical methods used to quantify 1,3-Dipropylurea and its application in pharmaceutical analysis?
A2: While the provided research focuses on the kinetics of nitrosation [], a separate study employed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify 1,3-Dipropylurea as a related substance in chlorpropamide samples []. The method utilized a C18 column with a mobile phase consisting of acetonitrile and ammonium dihydrogen phosphate (adjusted to a specific pH). This method demonstrated good resolution between chlorpropamide and its related substances, including 1,3-Dipropylurea, allowing for accurate quantification and quality control of the drug [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
